N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-18(11-21-15-3-1-2-4-16(15)25-19(21)23)20-9-7-14-5-6-17(26-14)13-8-10-24-12-13/h1-6,8,10,12H,7,9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRSIEBEUAFIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCC3=CC=C(S3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Introduction of the ethyl linker: The intermediate is then reacted with an ethylating agent under basic conditions to introduce the ethyl linker.
Formation of the oxazolone ring: The final step involves the cyclization of the intermediate with an appropriate reagent to form the oxazolone ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides and furans.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the oxazolone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Reduced oxazolone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings may facilitate binding through π-π interactions, while the oxazolone ring can form hydrogen bonds with target proteins. This multi-faceted interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Key Structural Features of Benzoxazolone-Based Analogs
Key Observations:
- The furan-thiophene-ethyl substituent in the target compound distinguishes it from PBPA (pyridine-based) and NBMP (naphthalene-based). This may enhance π-π stacking interactions or alter metabolic stability compared to bulkier aromatic groups .
Pharmacokinetic and Metabolic Properties
Table 3: Pharmacokinetic Profiles of Selected Analogs
Insights:
- NBMP’s naphthalene group improves metabolic stability compared to PBPA’s pyridine-based structure .
Biological Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound can be described by the following chemical formula:
The synthesis typically involves multiple steps, starting with the preparation of furan and thiophene intermediates. These intermediates are then coupled with an ethyl linker and subsequently reacted with oxalyl chloride to form the oxalamide structure. The reaction conditions often include organic solvents such as dichloromethane, with catalysts like triethylamine to facilitate the coupling reactions .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against a range of pathogens, potentially making it useful in treating infections .
- Anticancer Activity : There is evidence supporting its role as an anticancer agent. The compound appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways, although the exact mechanisms remain under investigation .
- Tyrosinase Inhibition : Similar compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This activity is particularly relevant in cosmetic applications for skin lightening .
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Binding : The unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, its potential inhibition of tyrosinase suggests that it may bind at catalytic sites, affecting enzyme kinetics .
- Cell Signaling Pathways : The compound may influence various cell signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several derivatives related to this compound. Results indicated that modifications on the thiophene and furan rings significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Potential
In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:
- Step 1 : Formation of thiophen-2-yl ethyl intermediates via nucleophilic substitution or cyclocondensation (e.g., using cyclopropyl hydrazine and thiophene derivatives under acidic/basic conditions) .
- Step 2 : Coupling with 2-oxobenzo[d]oxazol-3(2H)-yl acetamide using chloroacetyl chloride or similar reagents in refluxing toluene/water mixtures. Reaction time (5–7 hours) and solvent ratios (e.g., 8:2 toluene/water) are critical for minimizing by-products .
- Optimization : Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion. Ethanol recrystallization improves purity .
Q. Which analytical techniques are essential for structural characterization?
Q. What functional groups are critical for its biological activity?
Key groups include:
- Furan and thiophene moieties : Enable π-π stacking with biological targets .
- Benzoxazolone ring : Enhances hydrogen bonding via the oxo group .
- Acetamide linker : Facilitates interactions with enzyme active sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce by-products?
- Temperature Control : Lowering reflux temperatures (e.g., 80°C vs. 100°C) reduces side reactions like over-oxidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes unwanted substitutions .
- Catalyst Use : Palladium or copper catalysts enhance coupling efficiency in heterocycle formation .
Q. How should structure-activity relationship (SAR) studies be designed for analogs?
- Substituent Variation : Replace furan-3-yl with pyridine or phenyl groups to assess electronic effects .
- Bioisosteric Replacements : Swap benzoxazolone with benzothiazolone to study sulfur’s role in target binding .
- Pharmacophore Mapping : Use docking simulations to identify critical interaction sites (e.g., benzoxazolone’s oxo group for hydrogen bonding) .
Q. How can contradictory bioactivity data across studies be resolved?
- Dose-Response Curves : Re-evaluate IC50 values under standardized assay conditions (e.g., consistent cell lines like MCF-7 for anticancer activity) .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., fluorinated vs. chlorinated analogs) to isolate substituent effects .
Q. What in silico methods predict target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or kinases .
- QSAR Models : Train algorithms on datasets of triazole-thiophene derivatives to predict anti-inflammatory activity .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks .
Q. How do stability studies inform storage and handling protocols?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C suggests room-temperature stability) .
- Light Sensitivity Tests : Store in amber vials if UV-Vis spectroscopy shows photodegradation .
- Hygroscopicity Assays : Desiccants are recommended if moisture accelerates hydrolysis .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
